molecular formula C11H10F3NO B4584125 N-allyl-2-(trifluoromethyl)benzamide

N-allyl-2-(trifluoromethyl)benzamide

Cat. No. B4584125
M. Wt: 229.20 g/mol
InChI Key: FZYXKOYWOFFUBM-UHFFFAOYSA-N
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Description

N-allyl-2-(trifluoromethyl)benzamide, commonly known as ATFMK, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of benzamide and has a trifluoromethyl group and an allyl group attached to the benzene ring. ATFMK has been studied extensively for its mechanism of action and its ability to affect various biochemical and physiological processes.

Scientific Research Applications

Synthesis of Strongly Acidic Benzamide Derivatives

N-allyl-2-(trifluoromethyl)benzamide: can be used to synthesize strongly acidic benzamide derivatives. These compounds are interesting as catalysts for chemical reactions due to their strong acidic nature, which is essential for facilitating proton conduction . The ability to incorporate these acids into functional materials, such as polymers, is particularly valuable for industrial applications.

Stability Studies

The stability of N-allyl-2-(trifluoromethyl)benzamide derivatives under various conditions is a critical area of research. These compounds have shown stability in dilute aqueous solutions and have been studied under acidic and basic conditions . Understanding their stability profiles is crucial for their application in pharmaceuticals and materials science.

Cross-Coupling Reactions

This compound is a precursor for further functionalization through cross-coupling reactions. Cross-coupling is a cornerstone in the field of organic synthesis, allowing for the creation of complex molecules from simpler ones . This is particularly useful in the development of new pharmaceuticals and advanced materials.

Nucleophilic Aromatic Substitution Reactions

N-allyl-2-(trifluoromethyl)benzamide: can undergo nucleophilic aromatic substitution reactions (S_NAr). This type of reaction is fundamental in medicinal chemistry for the modification of aromatic compounds, which can lead to the discovery of new therapeutic agents .

Antibacterial Activities

The antibacterial activities of benzamide derivatives, including N-allyl-2-(trifluoromethyl)benzamide , are a significant field of study. These compounds have been tested against various bacterial strains, and understanding their mechanism of action can lead to the development of new antibiotics .

Bioisosteres in Receptor Antagonists and Enzyme Inhibitors

Benzamide derivatives are explored as bioisosteres in receptor antagonists and enzyme inhibitors. Bioisosteres are compounds that can replace a molecule without significantly altering its biological activity. This application is particularly relevant in drug design, where subtle changes in a molecule’s structure can result in improved efficacy or reduced side effects .

Mechanism of Action

Target of Action

The compound is likely to interact with proteins or enzymes that have affinity for benzamide derivatives .

Mode of Action

Benzamide derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, if the compound targets enzymes involved in signal transduction, it could potentially affect signaling pathways .

Result of Action

The molecular and cellular effects of N-allyl-2-(trifluoromethyl)benzamide’s action are not well-documented. The effects would likely depend on the compound’s targets and the biochemical pathways it influences. For instance, if the compound inhibits a particular enzyme, it could lead to decreased activity of that enzyme, affecting the cellular processes it is involved in .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of N-allyl-2-(trifluoromethyl)benzamide. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets, affecting its overall effect .

properties

IUPAC Name

N-prop-2-enyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-7-15-10(16)8-5-3-4-6-9(8)11(12,13)14/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYXKOYWOFFUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-enyl-2-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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